molecular formula C8H8FNO B14027352 5-Cyclopropyl-2-fluoro-3-hydroxypyridine

5-Cyclopropyl-2-fluoro-3-hydroxypyridine

Cat. No.: B14027352
M. Wt: 153.15 g/mol
InChI Key: HPZZZHGFQQREHN-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-fluoro-3-hydroxypyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-2-fluoro-3-hydroxypyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For example, 3-Hydroxy-2-fluoropyridine can be prepared from 2-amino-3-hydroxypyridine by diazotization with sodium nitrite in hydrofluoroboric acid solution . This intermediate can then be further modified to introduce the cyclopropyl group.

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using reagents such as aluminum fluoride and copper fluoride at high temperatures (450–500°C) . These methods are designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-2-fluoro-3-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the fluorine atom.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-Cyclopropyl-2-fluoro-3-pyridone, while nucleophilic substitution can produce various substituted pyridines.

Scientific Research Applications

5-Cyclopropyl-2-fluoro-3-hydroxypyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their enhanced stability and bioactivity.

    Industry: The compound can be used in the development of new materials with unique properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-fluoro-3-hydroxypyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to the modulation of biological pathways and the inhibition or activation of specific targets.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-hydroxypyridine: Lacks the cyclopropyl group, making it less sterically hindered.

    3-Fluoro-2-hydroxypyridine: Similar structure but with different positioning of the fluorine and hydroxyl groups.

    5-Cyclopropyl-2-hydroxypyridine: Lacks the fluorine atom, resulting in different electronic properties.

Uniqueness

5-Cyclopropyl-2-fluoro-3-hydroxypyridine is unique due to the combination of the cyclopropyl group and the fluorine atom. This combination imparts distinct steric and electronic properties, enhancing its potential for various applications in research and industry.

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

5-cyclopropyl-2-fluoropyridin-3-ol

InChI

InChI=1S/C8H8FNO/c9-8-7(11)3-6(4-10-8)5-1-2-5/h3-5,11H,1-2H2

InChI Key

HPZZZHGFQQREHN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(N=C2)F)O

Origin of Product

United States

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